REACTION_SMILES
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[C:18]([CH3:19])(=[O:20])[O:21][CH:22]1[CH2:23][CH:24]([O:39][CH:40]2[O:41][CH2:42][CH2:43][CH2:44][CH2:45]2)[CH:25]([CH:37]=[O:38])[CH:26]1[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][C:33](=[O:34])[O:35][CH3:36].[CH3:1][O:2][P:3](=[O:4])([O:5][CH3:6])[CH2:7][C:8]([C:9]([CH2:10][CH2:11][CH2:12][CH3:13])([F:14])[F:15])=[O:16].[CH3:47][O:48][C:49]([CH3:50])([CH3:51])[CH3:52].[LiH:17].[OH2:46]>>[CH:7]([C:8]([C:9]([CH2:10][CH2:11][CH2:12][CH3:13])([F:14])[F:15])=[O:16])=[CH:37][CH:25]1[CH:24]([O:39][CH:40]2[O:41][CH2:42][CH2:43][CH2:44][CH2:45]2)[CH2:23][CH:22]([O:21][C:18]([CH3:19])=[O:20])[CH:26]1[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][C:33](=[O:34])[O:35][CH3:36]
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Name
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COC(=O)CCCCCCC1C(OC(C)=O)CC(OC2CCCCO2)C1C=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCCCCCC1C(OC(C)=O)CC(OC2CCCCO2)C1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(F)(F)C(=O)CP(=O)(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[LiH]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCCC(F)(F)C(=O)C=CC1C(OC2CCCCO2)CC(OC(C)=O)C1CCCCCCC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |